molecular formula C5H3Cl2N3O3 B2836033 4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one CAS No. 13645-28-8

4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one

Cat. No. B2836033
CAS RN: 13645-28-8
M. Wt: 224
InChI Key: JGWYGJNFIGGGLI-UHFFFAOYSA-N
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Description

“4,5-Dichloro-2-methyl-6-nitro-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C5H3Cl2N3O3 and a molecular weight of 224 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3Cl2N3O3/c1-9-5(11)3(7)2(6)4(8-9)10(12)13/h1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Safety and Hazards

This compound is classified as hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation and could potentially cause an allergic skin reaction .

properties

IUPAC Name

4,5-dichloro-2-methyl-6-nitropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O3/c1-9-5(11)3(7)2(6)4(8-9)10(12)13/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWYGJNFIGGGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C(=N1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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